![molecular formula C16H15IN2O3S B5144682 N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B5144682.png)
N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2-iodobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2-iodobenzamide, also known as AG-1478, is a chemical compound used in scientific research. It is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is involved in the regulation of cell growth and proliferation. AG-1478 has been widely used in laboratory experiments to study the role of EGFR in various biological processes.
Wirkmechanismus
N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2-iodobenzamide works by binding to the ATP-binding site of the EGFR tyrosine kinase, thereby preventing the activation of downstream signaling pathways that promote cell growth and proliferation. This inhibition of EGFR activity can lead to the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2-iodobenzamide has been shown to have a number of biochemical and physiological effects. It can inhibit the phosphorylation of EGFR and downstream signaling molecules, such as Akt and ERK. This inhibition can lead to the downregulation of genes involved in cell cycle progression and the upregulation of genes involved in apoptosis. N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2-iodobenzamide has also been shown to inhibit angiogenesis and wound healing, which are processes that rely on EGFR signaling.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2-iodobenzamide in laboratory experiments is its high potency and specificity for EGFR. This allows researchers to study the effects of EGFR inhibition on various biological processes with a high degree of precision. However, one limitation of using N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2-iodobenzamide is that it can be toxic to cells at high concentrations, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2-iodobenzamide. One area of interest is the development of new EGFR inhibitors with improved potency and specificity. Another area of interest is the use of EGFR inhibitors in combination with other drugs to enhance their effectiveness in cancer treatment. Additionally, there is ongoing research into the role of EGFR in other diseases, such as Alzheimer's disease and Parkinson's disease, which may lead to new applications for EGFR inhibitors like N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2-iodobenzamide.
Synthesemethoden
N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2-iodobenzamide can be synthesized using a multistep process that involves the reaction of 2-iodobenzoic acid with thionyl chloride to form 2-iodobenzoyl chloride. The resulting compound is then reacted with N-(3,4-dimethoxyphenyl)amine to form N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2-iodobenzamide.
Wissenschaftliche Forschungsanwendungen
N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2-iodobenzamide has been used in numerous scientific studies to investigate the role of EGFR in cancer and other diseases. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2-iodobenzamide has also been used to study the effects of EGFR inhibition on wound healing, angiogenesis, and other biological processes.
Eigenschaften
IUPAC Name |
N-[(3,4-dimethoxyphenyl)carbamothioyl]-2-iodobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15IN2O3S/c1-21-13-8-7-10(9-14(13)22-2)18-16(23)19-15(20)11-5-3-4-6-12(11)17/h3-9H,1-2H3,(H2,18,19,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXIKDIGVOXYRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2I)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,4-dimethoxyphenyl)carbamothioyl]-2-iodobenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.